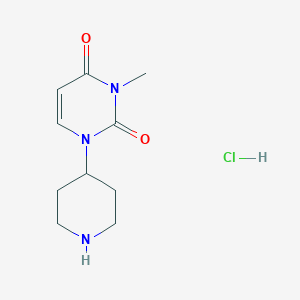

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

CAS No.:

Cat. No.: VC13635478

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O2 |

|---|---|

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | 3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |

| Standard InChI Key | OTIIAYPQYYEONM-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl |

| Canonical SMILES | CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione hydrochloride, reflects its core structure: a pyrimidine ring with ketone groups at positions 2 and 4 (pyrimidine-2,4-dione), a methyl substituent at position 3, and a piperidin-4-yl group at position 1 . The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. Key structural identifiers include:

-

SMILES: CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl

-

InChIKey: OTIIAYPQYYEONM-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, while the pyrimidine dione moiety contributes to planar rigidity, facilitating interactions with biological targets.

Physicochemical Characteristics

Despite limited experimental data on physical properties (e.g., melting point, solubility), computational models predict:

-

Polar Surface Area: ~58 Ų (indicative of moderate membrane permeability)

-

LogP: ~0.5 (suggesting balanced hydrophilicity/lipophilicity)

The molecular weight of 245.70 g/mol aligns with Lipinski’s rule of five, supporting potential oral bioavailability.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring alkylation occurs exclusively at the N1 position of the pyrimidine ring.

-

Purification: Removing byproducts from incomplete alkylation or salt formation .

Research Findings and Applications

Material Science Applications

Pyrimidine derivatives have been explored as corrosion inhibitors due to their electron-rich aromatic systems . While this compound’s efficacy in such roles is untested, its planar structure could facilitate adsorption onto metal surfaces, analogous to pyrazole-based inhibitors .

Comparative Analysis with Related Compounds

Structural Analogues

-

6-(4-Methylpiperidin-1-yl)pyrimidine-2,4-dione : Lacks the methyl group at position 3 and the hydrochloride salt, resulting in lower molecular weight (209.24 g/mol) and altered solubility.

-

3-[(Piperidin-1-yl)methyl]dihydropyrimidine-2,4-dione : Features a piperidinylmethyl side chain instead of piperidin-4-yl, potentially altering steric interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume